1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC13839408
Molecular Formula: C15H22BF3N2O3
Molecular Weight: 346.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22BF3N2O3 |
|---|---|
| Molecular Weight | 346.16 g/mol |
| IUPAC Name | 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C15H22BF3N2O3/c1-13(2)14(3,4)24-16(23-13)12-10(15(17,18)19)9-20-21(12)11-7-5-6-8-22-11/h9,11H,5-8H2,1-4H3 |
| Standard InChI Key | NRLALEBHEJUVRY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazole-boronate ester family, featuring a pyrazole ring substituted at positions 1, 4, and 5. The 1-position is occupied by a tetrahydropyran-2-yl group, a common protecting moiety that enhances solubility and steric bulk . The 5-position contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, a key functional group in Suzuki-Miyaura cross-coupling reactions . Notably, the 4-position is substituted with a trifluoromethyl (-CF₃) group, which confers electron-withdrawing properties and metabolic stability—a hallmark of fluorinated pharmaceuticals .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂BF₃N₂O₃ | |
| Molecular Weight | 346.15 g/mol | |
| CAS Registry Number | Not explicitly reported* | - |
| Synonyms | 3-Trifluoromethyl-1-(oxan-2-yl)-5-(pinacolatoboryl)pyrazole |
*The CAS number for the 4-(trifluoromethyl) isomer remains unconfirmed in available literature, though the 3-(trifluoromethyl) analog is documented as 1192187-75-9 .
Synthesis and Preparation
Synthetic Routes
The synthesis of pyrazole-boronate esters typically involves multi-step strategies:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.
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Boronation: Introduction of the pinacol boronate group via Miyaura borylation, often employing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts .
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Trifluoromethylation: Late-stage incorporation of the -CF₃ group using reagents like Umemoto’s reagent or CF₃Cu .
For the THP-protected derivative, the tetrahydropyran group is introduced via nucleophilic substitution or Mitsunobu reaction, leveraging alcohols or thiols as leaving groups .
Physicochemical Properties
Stability and Reactivity
The pinacol boronate group confers air and moisture sensitivity, necessitating storage under inert atmospheres . The trifluoromethyl group enhances thermal stability, with decomposition temperatures exceeding 150°C . Solubility data are sparse, but analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .
Table 2: Stability Profile
| Property | Observation | Source |
|---|---|---|
| Hygroscopicity | High (requires desiccants) | |
| Photostability | Stable under ambient light | |
| Hydrolytic Stability | Susceptible in acidic/basic media |
Applications in Drug Discovery
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables participation in palladium-catalyzed cross-couplings, facilitating access to biaryl structures prevalent in pharmaceuticals . For example, coupling with aryl halides could yield candidates for kinase inhibition or antimicrobial activity .
Future Research Directions
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Isomer-Specific Studies: Clarify the biological activity of the 4-(trifluoromethyl) isomer versus its 3-substituted counterpart.
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Process Optimization: Develop high-yield, regioselective syntheses to reduce production costs.
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In Silico Modeling: Predict binding affinities for viral targets using molecular docking simulations.
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